(2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol 1-Phosphate Dimethyl Diester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol 1-Phosphate Dimethyl Diester is an organic compound with a complex structure that includes a phosphate group and a benzyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol 1-Phosphate Dimethyl Diester typically involves multi-step organic reactions. The starting materials often include 3-methyl-4-(benzyloxy)-2-buten-1-ol and a phosphorylating agent such as dimethyl chlorophosphate. The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of catalysts and optimized reaction parameters are crucial to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol 1-Phosphate Dimethyl Diester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and benzyloxy derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols and other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phosphoric acid derivatives, while reduction could produce simpler alcohols.
Scientific Research Applications
(2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol 1-Phosphate Dimethyl Diester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol 1-Phosphate Dimethyl Diester exerts its effects involves its interaction with specific molecular targets. The phosphate group can participate in phosphorylation reactions, which are crucial in many biological processes. The benzyloxy group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol: Lacks the phosphate group, making it less reactive in phosphorylation reactions.
1-Phosphate Dimethyl Diester: Does not have the benzyloxy group, which may reduce its specificity in biological applications.
Uniqueness
(2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol 1-Phosphate Dimethyl Diester is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound for targeted applications in research and industry.
Properties
CAS No. |
1798428-35-9 |
---|---|
Molecular Formula |
C14H21O5P |
Molecular Weight |
300.291 |
IUPAC Name |
dimethyl [(Z)-3-methyl-4-phenylmethoxybut-2-enyl] phosphate |
InChI |
InChI=1S/C14H21O5P/c1-13(9-10-19-20(15,16-2)17-3)11-18-12-14-7-5-4-6-8-14/h4-9H,10-12H2,1-3H3/b13-9- |
InChI Key |
LATUYHVLPBDHLV-LCYFTJDESA-N |
SMILES |
CC(=CCOP(=O)(OC)OC)COCC1=CC=CC=C1 |
Synonyms |
(Z)-4-Benzyloxy-3-methylbut-2-en-1-ol 1-Phosphate Dimethyl Diester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.